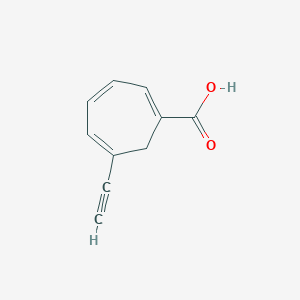

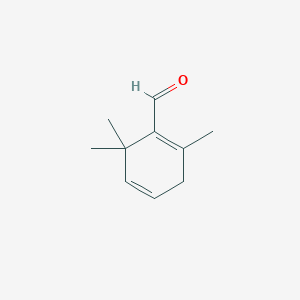

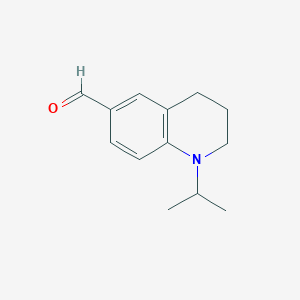

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate involves multi-step reactions, including substitution reactions, to achieve the target compound. For instance, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction, showcasing the complexity and efficiency of these synthetic routes (Yao et al., 2023).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using methods such as NMR, IR, MS, and X-ray diffraction. For example, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by 1H NMR, 13C NMR, MS, and FT-IR, and its molecular structure was analyzed through X-ray single crystal diffraction, demonstrating the reliability of these techniques in structural determination (Ma et al., 2023).

Chemical Reactions and Properties

The chemical properties of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate derivatives are influenced by their molecular structure. Density functional theory (DFT) studies reveal insights into the frontier molecular orbitals and molecular electrostatic potential energy, which are crucial for understanding the compound's reactivity and chemical behavior (Yao et al., 2023).

科学的研究の応用

Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin

A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, closely related to tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, were prepared to explore their potential as anticancer agents. Although most compounds showed no significant activity, one demonstrated moderate activity against specific cancer cell lines, highlighting the compound's potential in cancer research (Carbone et al., 2013).

Aerobic Oxidation of Alcohols

Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a derivative of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, acted as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process converted various alcohols into α,β-unsaturated carbonyl compounds, showcasing its utility in organic synthesis (Shen et al., 2012).

Palladium-Catalyzed Intramolecular Annulation

N-substituted 2-bromo-1H-indole-3-carboxaldehydes, similar in structure to tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, were utilized in palladium-catalyzed intramolecular annulations. This method efficiently produced gamma-carboline derivatives, demonstrating the compound's role in facilitating complex chemical transformations (Zhang & Larock, 2003).

Metal-free C3-alkoxycarbonylation

In a study, tert-butyl carbazate was used in metal- and base-free conditions to facilitate the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones. This reaction pathway underscores the importance of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate derivatives in synthesizing bioactive compounds and highlights innovative approaches to sustainable chemistry (Xie et al., 2019).

Spirocyclic Indoline Lactone Synthesis

Base-promoted cyclization involving derivatives of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate has led to the successful synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This process contrasts with previous failures, illustrating the compound's utility in creating spirocyclic structures with potential pharmacological applications (Hodges et al., 2004).

Safety And Hazards

将来の方向性

The future research directions involving this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical . Alternatively, if it has unique chemical reactivity, it could be studied for use in synthetic chemistry .

特性

IUPAC Name |

tert-butyl 3-(aminomethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCWCVSPHUGAPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451364 |

Source

|

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

CAS RN |

188988-46-7 |

Source

|

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)